molecular formula C11H10N2O B2634623 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 1512960-98-3

1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B2634623
CAS No.: 1512960-98-3
M. Wt: 186.214
InChI Key: STHGAGCGFMNUMN-UHFFFAOYSA-N
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Description

Compounds with pyridinyl and pyrrole substructures are common in medicinal chemistry. They are often used as intermediates in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of compounds is typically characterized using techniques like nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving these compounds can vary widely depending on the specific compound and the conditions. For example, some compounds react with ethyl nitrite or sodium nitrite in aqueous HCl solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their specific structures. For example, trifluoromethylpyridine derivatives are used in the agrochemical and pharmaceutical industries due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Scientific Research Applications

  • Supramolecular Chains and Magnetic Behavior : The compound has been used as a ligand in the coordination of paramagnetic transition metal ions, leading to the formation of a {Mn(III)25} barrel-like cluster. This cluster, when linked via Na(+) cations, forms a 1D polymeric topology exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

  • Formation of Hydrogen-Bonded Sheets and Dimers : It reacts with cyclohexylamine to give a product formed by nucleophilic substitution. This compound has been studied for its potential to form hydrogen-bonded sheets or dimers, depending on the aryl substituent (Orrego Hernandez et al., 2015).

  • Organoselenium Compounds Synthesis : The compound has been involved in the synthesis of organoselenium compounds, specifically 1,2-bis(pyridine-2/3/4-yl)methyldiselanes. These compounds show potential in anti-proliferative activity against mammalian cell lines and pathogenic strains (Bhasin et al., 2015).

  • Catalysis in Polymerization : It has been used in the synthesis of aluminum and zinc complexes supported by pyrrole-based ligands. These complexes have been found to be active catalysts in the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).

  • Synthesis of Pyrimidine Derivatives : In the field of medicinal chemistry, it has been used in the synthesis of pyrimidine derivatives, which are known for their potential in various applications, including medicinal uses (Rathod & Solanki, 2018).

  • Development of Unnatural Hydrophobic Base Pairs : The compound has been developed as a specific pairing partner for 9-methylimidazo[(4,5)-b]pyridine in genetic studies, demonstrating specific selectivity and interaction with DNA polymerases (Mitsui et al., 2003).

Safety and Hazards

The safety and hazards associated with these compounds depend on their specific structures and uses. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

The future directions in the research and development of these compounds could include the discovery of new therapeutic applications, the development of more efficient synthesis methods, and the design of compounds with improved safety profiles .

Properties

IUPAC Name

1-methyl-5-pyridin-2-ylpyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-9(8-14)5-6-11(13)10-4-2-3-7-12-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHGAGCGFMNUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C2=CC=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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